

# Technical Support Center: ONL1204 Treatment in Geographic Atrophy (GA) Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FHT-1204  |           |
| Cat. No.:            | B10830120 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONL1204 in the context of Geographic Atrophy (GA) studies.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ONL1204?

ONL1204, also known as xelafaslatide, is a first-in-class small molecule inhibitor of the Fas receptor.[1][2][3] The Fas receptor is a member of the TNF family of receptors and is a critical regulator of cell death and inflammation.[1] In disease states, the Fas receptor becomes upregulated and activated, triggering both cell death pathways and pro-inflammatory pathways. [1] ONL1204 prevents the activation of the Fas receptor, thereby inhibiting these downstream cascades.[1] This mechanism is upstream of the complement pathway, which is the target of other GA therapies.[1] By blocking Fas activation, ONL1204 is designed to protect key retinal cells, including photoreceptors, from apoptosis and reduce inflammation, which are root causes of vision loss in GA.[2][4]

Q2: What are the proposed treatment frequencies for ONL1204 in GA clinical trials?

The Phase 2 GALAXY trial (NCT06659445) is evaluating two treatment frequencies for ONL1204 (xelafaslatide) delivered via intravitreal injection: every 12 weeks and every 24 weeks.[2][3][5] Preclinical data, specifically the prolonged residence of ONL1204 in ocular

### Troubleshooting & Optimization





tissues with a vitreous humor half-life of over 100 days, support the potential for dosing every 3 to 6 months.[6][7]

Q3: What were the key findings from the Phase 1b study regarding treatment frequency and efficacy?

The Phase 1b study of ONL1204 in patients with GA provided encouraging early efficacy signals. In one part of the study, a single injection of ONL1204 was shown to reduce the rate of GA lesion growth by 42% compared to the untreated fellow eye.[1] In another component, two injections of ONL1204 administered 3 months apart resulted in an approximate 50% reduction in the rate of lesion growth in the higher dose arm by 6 months.[1] These results were observed with fewer injections and at an earlier time point compared to some other GA treatments.[1]

## **Troubleshooting Guide**

Issue: Difficulty in determining the optimal ONL1204 dosing interval for a new preclinical model of GA.

Solution: The optimal dosing interval will depend on the specific characteristics of your preclinical model. Based on existing data, a good starting point would be to evaluate dosing frequencies that align with the 3- to 6-month intervals being explored in clinical trials.[1][2][6]

Recommended Experimental Protocol:

- Model Characterization: First, establish the baseline rate of GA lesion progression in your animal model. This will serve as the control for evaluating treatment efficacy.
- Pharmacokinetic (PK) Study: Conduct a preliminary PK study in your model to determine the half-life of ONL1204 in the vitreous humor and retina. This will provide crucial data to inform the selection of dosing intervals.
- Dose-Ranging and Frequency Study: Design a study with multiple treatment arms to test different doses and frequencies. Based on clinical trial information, you could test frequencies such as every 12 weeks and every 24 weeks.
- Efficacy Assessment: The primary endpoint should be the rate of GA lesion growth, which can be measured using techniques like fundus autofluorescence (FAF).[2]



• Safety Assessment: Monitor for any signs of ocular inflammation or other adverse events.

# **Quantitative Data Summary**

Table 1: ONL1204 Clinical Trial Dosing Frequencies for Geographic Atrophy

| Clinical Trial Phase           | Dosing<br>Frequencies<br>Investigated | Doses                                   | Duration |
|--------------------------------|---------------------------------------|-----------------------------------------|----------|
| Phase 2 (GALAXY - NCT06659445) | Every 12 weeks or every 24 weeks      | Two dose levels (100<br>μg and 200 μg)  | 72 weeks |
| Phase 1b<br>(NCT04744662)      | Two injections, 12 weeks apart        | Low dose (50 μg) and high dose (200 μg) | 6 months |

Sources:[1][2][5]

### **Visualizations**



Click to download full resolution via product page

Caption: ONL1204 inhibits the Fas receptor, blocking apoptosis and inflammation.





Click to download full resolution via product page

Caption: Workflow for refining ONL1204 treatment frequency in preclinical GA models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. modernretina.com [modernretina.com]
- 2. manilatimes.net [manilatimes.net]
- 3. ONL Begins Phase 2 Trial of Xelafaslatide for Geographic Atrophy [ophthalmologybreakingnews.com]
- 4. ONL Therapeutics Announces First Patient Dosed in Phase 2 Clinical Trial of First-in-Class Fas-Inhibitor in Patients with Macula-Off Rhegmatogenous Retinal Detachment - ONL Therapeutics [onltherapeutics.com]
- 5. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 6. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]
- 7. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: ONL1204 Treatment in Geographic Atrophy (GA) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#refinement-of-onl1204-treatment-frequency-in-ga-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com